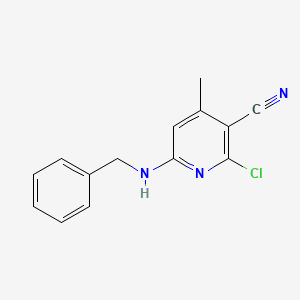![molecular formula C20H18ClNO3 B11456878 9-(4-chlorophenyl)-8-propyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11456878.png)
9-(4-chlorophenyl)-8-propyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-CHLOROPHENYL)-8-PROPYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is an organic compound known for its unique chemical structure and properties. This compound is a crystalline powder in its solid state and has been studied for various applications in scientific research.
Preparation Methods
The synthesis of 9-(4-CHLOROPHENYL)-8-PROPYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves several steps. One common synthetic route includes the use of intermediates such as 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its chemical structure, leading to the formation of new derivatives.
Substitution: Substitution reactions, especially involving the chlorine atom, are common and can produce a range of products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(4-CHLOROPHENYL)-8-PROPYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE has been explored for various scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: Studies have investigated its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it has been shown to inhibit VEGFR-2, a receptor tyrosine kinase involved in angiogenesis. This inhibition can lead to the disruption of cell signaling pathways, resulting in anti-proliferative effects on cancer cells .
Comparison with Similar Compounds
Similar compounds to 9-(4-CHLOROPHENYL)-8-PROPYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE include other quinoline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
- 2-(4-bromoquinolin-3-yloxy)-1-(4-chlorophenyl)ethanone
- Lucitanib
- Lenvatinib
- Pelitinib
These compounds are unique in their specific interactions with molecular targets and their resulting biological activities.
Properties
Molecular Formula |
C20H18ClNO3 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-8-propyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
InChI |
InChI=1S/C20H18ClNO3/c1-2-3-14-19(12-4-6-13(21)7-5-12)15-10-17-18(25-9-8-24-17)11-16(15)22-20(14)23/h4-7,10-11H,2-3,8-9H2,1H3,(H,22,23) |
InChI Key |
UWHZSVOPBWDYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC3=C(C=C2NC1=O)OCCO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11456808.png)
![N-{[4-(2,5-Dimethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11456819.png)
![5-(4-ethoxyphenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11456820.png)
![Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11456828.png)

![N'-(3-{[2-(Ethenyloxy)ethyl]amino}propanoyl)-2-hydroxybenzohydrazide](/img/structure/B11456847.png)

![N-{[4-(4-Ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B11456855.png)
![6-(4-Chlorobenzyl)-3-[(2,4-dimethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11456870.png)
![Ethyl 4-phenyl-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11456883.png)
![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11456887.png)
![N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B11456890.png)
![ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11456910.png)
![4-(3-methoxyphenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11456913.png)
